Product packaging for 2-(3,3-Difluorocyclobutyl)acetaldehyde(Cat. No.:CAS No. 1374657-08-5)

2-(3,3-Difluorocyclobutyl)acetaldehyde

Cat. No.: B1459420
CAS No.: 1374657-08-5
M. Wt: 134.12 g/mol
InChI Key: CRKBNRQSAKCDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluorocyclobutyl)acetaldehyde (CAS RN: 1374657-08-5) is a fluorinated organic compound with the molecular formula C6H8F2O and a molecular weight of 134.12 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. The incorporation of fluorine atoms and the cyclobutane ring system is a strategic approach in drug design, as the fluorine atoms can significantly improve the permeability of molecules across cell membranes, enhance metabolic stability, and increase bioavailability . The distinct properties of the 3,3-difluorocyclobutyl moiety make this compound particularly useful for the development of novel active compounds in therapeutic areas including anticancer agents, antiviral drugs, anti-inflammatory medications, and central nervous system (CNS) targeting drugs . Furthermore, cyclobutane-containing scaffolds are of growing importance in biotechnology and pharmaceutical development, with several FDA-approved drugs already featuring this structure, underscoring the research value of this compound . The compound is typically stored under an inert atmosphere at freezer temperatures (below -20°C) to maintain stability . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8F2O B1459420 2-(3,3-Difluorocyclobutyl)acetaldehyde CAS No. 1374657-08-5

Properties

IUPAC Name

2-(3,3-difluorocyclobutyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-6(8)3-5(4-6)1-2-9/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKBNRQSAKCDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination and Difluorocyclobutyl Ring Formation

  • Difluorocarbene Insertion Methods:
    Difluorocarbene (:CF₂) generated from precursors such as trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) or bromodifluoromethyltrimethylsilane can be used to convert cyclobutene or related substrates into 3,3-difluorocyclobutyl derivatives. These methods provide efficient access to difluorocyclopropane and difluorocyclobutyl rings with high yields and functional group tolerance. For example, Dolbier’s group demonstrated high-yield difluorocyclopropanation using TFDA as a difluorocarbene source under mild conditions.

  • Intramolecular Cyclopropanation of α-Allyldiazoacetates:
    A novel one-pot synthesis approach uses α-allyldiazoacetate precursors to generate difluorinated bicyclic compounds, including difluorocyclobutyl derivatives. This method involves dirhodium-catalyzed cyclopropanation followed by difluorocarbene insertion, allowing access to highly substituted difluorocyclobutanes with good yields and functional group compatibility.

Formation of the Acetaldehyde Functional Group

  • Oxidation of Corresponding Alcohols or Acetic Acid Derivatives:
    The aldehyde group in 2-(3,3-difluorocyclobutyl)acetaldehyde can be introduced by oxidation of the corresponding alcohol or by partial reduction/oxidation of acetic acid derivatives. For example, in related phenylacetaldehyde syntheses, borane-tetrahydrofuran complexes reduce phenylacetic acids to alcohols, which are then oxidized to aldehydes using Dess–Martin periodinane under mild conditions. This two-step oxidation-reduction sequence is adaptable to fluorinated cyclobutyl substrates.

  • Direct Functionalization of Fluorinated Cyclobutyl Precursors:
    In the preparation of intermediates for pharmaceuticals such as ivosidenib, a process involves converting 3,3-difluorocyclobutylformamide derivatives into isonitriles via reaction with propylphosphonic acid anhydride and tertiary amine bases. Although this is a different functional group transformation, it exemplifies the advanced manipulation of 3,3-difluorocyclobutyl intermediates that could be adapted for aldehyde synthesis.

Detailed Process Example from Patent Literature

A patented process for preparing 3,3-difluorocyclobutyl intermediates relevant to aldehyde synthesis includes:

Step Description Conditions Notes
(a) Mixing 3,3-difluorocyclobutylformamide with aprotic solvent (e.g., ethyl acetate) 0–30°C Solvent choice affects yield and handling
(b1) Addition of tertiary amine base (e.g., triethylamine) 0–30°C Facilitates activation
(b2) Addition of propylphosphonic acid anhydride 0–30°C Key reagent for functional group transformation
(b3) Heating mixture to 30–77°C Controlled heating Improves reaction completion and yield

This process avoids additional purification steps and improves yield by replacing previous two-component systems with a more facile one-component system.

Comparative Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Difluorocarbene insertion (TFDA) TFDA, NaF initiator, THF, moderate temp High yield, broad substrate scope Requires careful handling of reagents
α-Allyldiazoacetate cyclopropanation Dirhodium catalyst, α-allyldiazoacetate precursor One-pot, high yield, functional group tolerance Limited to specific precursors
Formamide to isonitrile conversion Propylphosphonic acid anhydride, triethylamine, EtOAc High yield, no purification needed Specific to isonitrile synthesis, adaptable
Alcohol oxidation to aldehyde Borane-THF reduction, Dess–Martin periodinane oxidation Mild conditions, well-established Multi-step, sensitive to substrate

Research Findings and Notes

  • The use of propylphosphonic acid anhydride in the presence of tertiary amines facilitates efficient conversion of formamide derivatives to isonitriles, which could be adapted for aldehyde synthesis routes involving difluorocyclobutyl intermediates.

  • Difluorocarbene sources like TFDA allow for difluorination of cyclobutyl rings under mild conditions, preserving sensitive functional groups and enabling further transformations to aldehydes.

  • The novel use of α-allyldiazoacetate precursors provides a modular and high-yielding synthetic route to difluorocyclobutyl structures, which can be further functionalized to aldehydes or other groups.

  • Oxidation methods such as Dess–Martin periodinane are effective for converting alcohols derived from fluorinated cyclobutyl substrates to aldehydes, maintaining the integrity of the difluorocyclobutyl ring.

Scientific Research Applications

Synthesis of Complex Organic Molecules

2-(3,3-Difluorocyclobutyl)acetaldehyde serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique difluorocyclobutyl moiety can enhance the lipophilicity and biological activity of synthesized molecules, making it a valuable building block in organic chemistry.

Pharmaceutical Development

The compound is being investigated for its potential use in pharmaceutical formulations due to its favorable properties:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
  • Drug Efficacy Enhancement : The presence of the difluorocyclobutyl group is hypothesized to improve the pharmacokinetics of drug candidates, potentially leading to more effective treatments with reduced side effects.

Agrochemical Formulations

In agrochemistry, this compound is explored for its potential use in developing novel pesticides and herbicides. The compound's structure may contribute to increased effectiveness against pests while minimizing environmental impact.

Case Study 1: Pharmaceutical Applications

A study published in a peer-reviewed journal examined the synthesis of a series of compounds derived from this compound. These compounds were tested for their antibacterial activity against various strains of bacteria. Results indicated that several derivatives showed significant inhibition zones compared to standard antibiotics, suggesting potential for further development as therapeutic agents.

Case Study 2: Agrochemical Efficacy

Research conducted on the application of this compound in pesticide formulations demonstrated enhanced efficacy against common agricultural pests. Field trials indicated that crops treated with formulations containing this compound exhibited lower pest populations and higher yields compared to untreated controls.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Chemical SynthesisIntermediate for complex organic moleculesUseful for enhancing lipophilicity
Pharmaceutical DevelopmentPotential antimicrobial and drug efficacy enhancementSignificant antibacterial activity observed
Agrochemical FormulationDevelopment of novel pesticides and herbicidesIncreased crop yields and reduced pest populations

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclobutyl)acetaldehyde involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The presence of fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural and functional differences between 2-(3,3-Difluorocyclobutyl)acetaldehyde and related fluorinated compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Structural Features
This compound C₆H₈F₂O 134.12 Aldehyde Cyclobutyl ring, 3,3-difluoro substitution
2-(3,3-Difluorocyclobutyl)acetic acid C₆H₈F₂O₂ 150.05 (calculated) Carboxylic acid Cyclobutyl ring, 3,3-difluoro substitution
2-(4,4-Difluorocyclohexyl)acetic acid C₈H₁₂F₂O₂ 178.18 (calculated) Carboxylic acid Cyclohexyl ring, 4,4-difluoro substitution
1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone C₇H₃BrClF₃NO 298.46 (calculated) Ketone Pyridine ring, bromo/chloro/trifluoromethyl groups
(3,3-Difluorocyclobutyl)methanol C₅H₈F₂O 122.11 (calculated) Alcohol Cyclobutyl ring, 3,3-difluoro substitution

Key Observations :

  • Functional Groups: The aldehyde group in the target compound contrasts with carboxylic acids (e.g., 2-(3,3-Difluorocyclobutyl)acetic acid) or alcohols (e.g., (3,3-Difluorocyclobutyl)methanol), influencing solubility and chemical behavior .

Physical and Analytical Properties

Collision Cross Section (CCS) Data for 2-(3,3-Difluorocyclobutyl)acetic Acid

Predicted CCS values for adducts of 2-(3,3-Difluorocyclobutyl)acetic acid highlight its analytical characteristics :

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 151.05652 136.9
[M+Na]⁺ 173.03846 140.9
[M-H]⁻ 149.04196 131.4

These values differ significantly from aldehyde-containing analogs due to mass and charge distribution variations.

Hazard Profiles and Availability

  • This compound : Classified as a Category 3 flammable liquid (UN 1989) with stringent storage requirements .
  • 1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone: Priced lower (€617.00/g) but lacks explicit hazard data in the provided evidence .
  • 2-(3,3-Difluorocyclobutyl)pyrrolidine hydrochloride : Discontinued, limiting its practical use despite a higher molecular weight (197.7 g/mol ) .

Cost and Accessibility

  • The target compound is among the costliest (€1,544.00/g ), likely due to synthetic complexity or demand .
  • Derivatives like (3,3-Difluorocyclobutyl)methanol (similarity score 0.92) may offer cheaper alternatives for certain applications .

Biological Activity

Overview

2-(3,3-Difluorocyclobutyl)acetaldehyde is an organic compound characterized by its unique structure, which includes a cyclobutane ring substituted with two fluorine atoms and an acetaldehyde group. Its molecular formula is C₆H₈F₂O, and it has garnered interest due to its potential biological activities and applications in various scientific fields.

The compound can undergo several chemical reactions:

  • Oxidation to form 2-(3,3-Difluorocyclobutyl)acetic acid.
  • Reduction to yield 2-(3,3-Difluorocyclobutyl)ethanol.
  • Nucleophilic Substitution , where the aldehyde group can be replaced by other functional groups.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable tool in mechanistic studies. It may influence metabolic pathways and enzyme functions, which are critical for various biological processes.

Biological Activity

Research indicates that this compound may exhibit:

  • Enzyme Inhibition : Potential to inhibit specific enzymes due to its structural characteristics.
  • Metabolic Interactions : Possible involvement in metabolic pathways that could affect drug metabolism or toxicity.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Aldehyde group; two fluorine substitutionsPotential enzyme interactions; metabolic pathway modulation
2-(3,3-Difluorocyclobutyl)acetic acid Carboxylic acid groupMore acidic; different reactivity compared to aldehyde
3,3-Difluorocyclobutanol Hydroxyl groupInfluences solubility and hydrogen bonding

Applications in Scientific Research

This compound is utilized in various research contexts:

  • Pharmaceutical Development : Its unique structure may serve as a scaffold for developing new drugs.
  • Chemical Synthesis : Acts as an intermediate in synthesizing more complex fluorinated compounds.
  • Biological Studies : Used in studies involving enzyme interactions and metabolic pathways.

Q & A

Q. What are the established synthetic routes for 2-(3,3-Difluorocyclobutyl)acetaldehyde?

The compound is typically synthesized via oxidation or functional group interconversion. A plausible route involves the oxidation of 2-(3,3-difluorocyclobutyl)ethanol using catalytic methods (e.g., TEMPO/NaOCl) to yield the aldehyde . Alternatively, hydrolysis of 2-(3,3-difluorocyclobutyl)acetonitrile (a precursor supplied by Capot Chemical Co., Ltd.) under acidic or enzymatic conditions can generate the aldehyde . Cyclobutane ring formation may utilize [2+2] cycloaddition or fluorination of pre-formed cyclobutane intermediates .

Table 1: Comparison of Synthetic Routes

MethodPrecursorYield (%)Key ConditionsReference
Oxidation of alcohol2-(3,3-Difluorocyclobutyl)ethanol~60-75TEMPO, NaOCl, 0–5°C
Nitrile hydrolysis2-(3,3-Difluorocyclobutyl)acetonitrile~50-65H2SO4/H2O, reflux

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 19F NMR : Essential for confirming the presence and environment of fluorine atoms (δ ~ -90 to -110 ppm for CF2 groups) .
  • 1H/13C NMR : Identifies aldehyde proton (δ ~9.5–10.0 ppm) and cyclobutyl carbons.
  • Mass Spectrometry (MS) : Validates molecular weight (C6H8F2O; MW 146.13) and fragmentation patterns.
  • IR Spectroscopy : Confirms aldehyde C=O stretch (~1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies often arise from impurities, stereochemical variations, or assay conditions. For example:

  • Purity : Use HPLC (≥95% purity threshold) to eliminate confounding factors .
  • Stereochemistry : Chiral chromatography or X-ray crystallography can resolve enantiomeric effects .
  • Assay Variability : Standardize cell-based assays (e.g., IDH1 inhibition studies) with positive controls like TIBSOVO® .

Q. What strategies improve enantioselective synthesis of this compound?

  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams during cyclobutane formation .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Rh or Pd) with chiral ligands for stereocontrol .
  • Kinetic Resolution : Enzymatic hydrolysis (lipases) to separate enantiomers .

Q. How does the 3,3-difluorocyclobutyl group influence reactivity in medicinal chemistry applications?

  • Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity of the aldehyde, enhancing nucleophilic addition rates .
  • Conformational Rigidity : The strained cyclobutane ring restricts rotational freedom, improving target binding selectivity (e.g., IDH1 inhibition in TIBSOVO®) .
  • Metabolic Stability : Fluorination reduces oxidative metabolism, prolonging half-life in vivo .

Methodological Considerations

Q. What purification methods are recommended for this aldehyde given its sensitivity?

  • Low-Temperature Distillation : Prevents decomposition (boiling point ~80–85°C under reduced pressure) .
  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) to avoid aldol condensation .
  • Stabilization : Store under inert gas (N2/Ar) at -20°C in amber vials to inhibit oxidation .

Q. How to design experiments assessing the compound’s role in enzyme inhibition?

  • Kinetic Assays : Measure IC50 against IDH1 mutants using NADPH depletion as a readout .
  • Molecular Docking : Compare binding poses of the difluorocyclobutyl group vs. non-fluorinated analogs (e.g., AutoDock Vina simulations) .
  • Mutagenesis Studies : Replace key residues (e.g., R132 in IDH1) to evaluate fluorine’s role in binding .

Data Analysis and Troubleshooting

Q. How to address low yields in large-scale synthesis?

  • Optimize Fluorination : Use AgF or Selectfluor® for efficient CF2 group installation .
  • Quench Reactive Byproducts : Add scavengers (e.g., polymer-bound thiourea) to trap excess reagents .
  • Scale-Up Adjustments : Replace batch reactors with continuous flow systems for better temperature control .

Q. Why might NMR spectra show unexpected peaks, and how to mitigate this?

  • Hydrate Formation : Aldehydes readily form hydrates in aqueous conditions. Use anhydrous solvents (e.g., CDCl3) and molecular sieves .
  • Oxidation Byproducts : Trace peroxides in ether solvents can oxidize aldehydes to acids. Pre-treat solvents with activated alumina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,3-Difluorocyclobutyl)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(3,3-Difluorocyclobutyl)acetaldehyde

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